(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

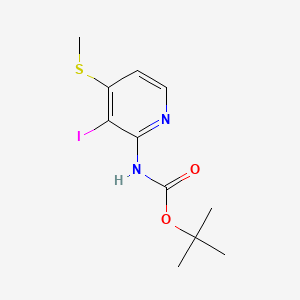

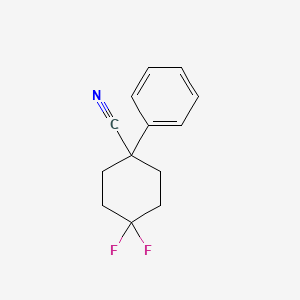

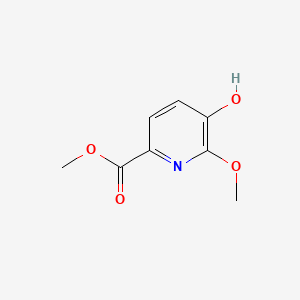

“(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 1217775-76-2 . It has a molecular weight of 250.12 . The IUPAC name for this compound is methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical and Chemical Properties Analysis

This compound is a powder and it has a melting point range of 127 - 129 . It should be stored under inert gas and it is hygroscopic .Aplicaciones Científicas De Investigación

Antibacterial Activity

- Synthesis and Antibacterial Activity : Amino-heterocyclic compounds, related to (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, have been synthesized and shown potential antibacterial activities in vitro (Guo-qiang Hu et al., 2006).

Corrosion Inhibition

- Corrosion Prevention in Acidic Environment : Schiff bases derived from L-Tryptophan, structurally related to this compound, demonstrated good inhibition efficiency on corrosion of stainless steel in acidic environments (S. Vikneshvaran & S. Velmathi, 2017).

- New Phosphonate Based Corrosion Inhibitors : α-Aminophosphonates, chemically similar to this compound, have been synthesized and found effective as corrosion inhibitors in hydrochloric acid, useful for industrial pickling processes (N. Gupta et al., 2017).

Cancer Research

- Anticancer Activity : Certain derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, structurally similar to this compound, exhibited potential as anticancer agents (S. E. Rayes et al., 2019).

- Inhibition of Colon Cancer Cells : Newly synthesized derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, related to this compound, selectively inhibited the proliferation of colon cancer cells (S. E. Rayes et al., 2020).

Fluorescence Derivatisation

- Fluorescence Derivatisation of Amino Acids : Compounds related to this compound have been used in fluorescence derivatisation of amino acids, showing strong fluorescence and potential applicability in biological assays (V. Frade et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride involves the reaction of (S)-2-amino-3-(4-chlorophenyl)propanoic acid with methyl chloroformate in the presence of a base to form the methyl ester. The resulting methyl ester is then treated with hydrogen chloride gas in anhydrous ether to yield the hydrochloride salt of the final product.", "Starting Materials": [ "(S)-2-amino-3-(4-chlorophenyl)propanoic acid", "Methyl chloroformate", "Base (e.g. triethylamine)", "Hydrogen chloride gas", "Anhydrous ether" ], "Reaction": [ "(S)-2-amino-3-(4-chlorophenyl)propanoic acid + Methyl chloroformate + Base -> (S)-Methyl 3-(4-chlorophenyl)-2-oxoazetidine-3-carboxylate", "(S)-Methyl 3-(4-chlorophenyl)-2-oxoazetidine-3-carboxylate + Hydrogen chloride gas + Anhydrous ether -> (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride + Methanol" ] } | |

Número CAS |

1217775-76-2 |

Fórmula molecular |

C10H13Cl2NO2 |

Peso molecular |

250.12 g/mol |

Nombre IUPAC |

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |

Clave InChI |

CKHLTQXMMBPPQU-SBSPUUFOSA-N |

SMILES isomérico |

COC(=O)C[C@H](C1=CC=C(C=C1)Cl)N.Cl |

SMILES |

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |

SMILES canónico |

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |

Sinónimos |

(S)-Methyl 3-aMino-3-(4-chlorophenyl)propanoate HCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B573047.png)

![6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B573055.png)